

ALDH1A1-IN-4 chemical structure and properties

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An In-depth Technical Guide on ALDH1A1-IN-4

Introduction

Aldehyde dehydrogenase 1 family, member A1 (ALDH1A1) is a cytosolic enzyme that plays a critical role in cellular detoxification by catalyzing the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids[1][2]. Its functions are integral to various biological processes, including the biosynthesis of retinoic acid (RA), a key regulator of cell growth, differentiation, and development[1][3][4]. Increased ALDH1A1 expression is strongly associated with cancer stem cells (CSCs) across numerous tumor types, contributing to chemoresistance, tumor progression, and poor patient prognosis[5][4][6][7][8]. Consequently, ALDH1A1 has emerged as a significant therapeutic target in oncology.

ALDH1A1-IN-4, also referred to as compound A1, is a potent and selective inhibitor of the ALDH1A1 enzyme[9][10]. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for **ALDH1A1-IN-4**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

ALDH1A1-IN-4 is a small molecule inhibitor designed for high potency against the ALDH1A1 isoenzyme. Its key chemical and physical characteristics are summarized below.

Table 1: Chemical and Physical Properties of ALDH1A1-IN-4



Property	Value	Source
CAS Number	23982-86-7	[9]
Molecular Formula	C20H15CIN2	[10]
Molecular Weight	318.8 g/mol	[10]
Appearance	(Not specified in search results)	
Solubility	(Not specified in search results)	
Storage	Room temperature in continental US	[9]

Table 2: Biological Activity of ALDH1A1-IN-4

Parameter	Value	Description	Source
Target	Aldehyde Dehydrogenase 1A1 (ALDH1A1)	A key enzyme in aldehyde metabolism and retinoic acid synthesis.	[9][10]
IC50	0.32 μΜ	The half maximal inhibitory concentration against ALDH1A1.	[9][10]
Mechanism of Action	Potent Inhibitor	Binds to the aldehyde- binding pocket of ALDH1A1.	[1][9]

Mechanism of Action and Biological Significance

ALDH1A1-IN-4 functions as a potent inhibitor of ALDH1A1[9][10]. By inhibiting ALDH1A1, it disrupts key cellular processes, making it a valuable tool for cancer research.



The primary functions of ALDH1A1 that are targeted by this inhibitor include:

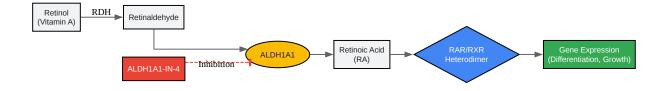
- Retinoic Acid (RA) Synthesis: ALDH1A1 is a critical enzyme in the conversion of
 retinaldehyde to retinoic acid[1][3][4]. RA is a potent signaling molecule that regulates gene
 expression related to cell differentiation, proliferation, and apoptosis[5][3]. Inhibition of
 ALDH1A1 can thus alter these fundamental cellular pathways.
- Detoxification and Chemoresistance: ALDH1A1 detoxifies aldehydes generated by lipid peroxidation and metabolizes chemotherapeutic agents like cyclophosphamide into inactive forms[1][5][11]. High ALDH1A1 activity is a hallmark of cancer stem cells and is linked to resistance to various cancer therapies[3][6][11]. Inhibiting ALDH1A1 can therefore potentially re-sensitize cancer cells to chemotherapy[3][6].
- Regulation of Oxidative Stress: The enzyme metabolizes reactive aldehydes, such as 4-hydroxynonenal (4-HNE), which are products of oxidative stress-induced lipid peroxidation[1] [11]. By inhibiting ALDH1A1, the accumulation of these toxic aldehydes can lead to increased cellular stress and apoptosis, particularly in cancer cells[12].

Signaling Pathways Involving ALDH1A1

The inhibition of ALDH1A1 by **ALDH1A1-IN-4** can modulate several critical signaling pathways implicated in cancer progression and stem cell biology.

Retinoic Acid (RA) Synthesis Pathway

ALDH1A1 is the rate-limiting enzyme in the synthesis of RA from Vitamin A (retinol). Inhibition of ALDH1A1 directly blocks this pathway, affecting downstream gene regulation controlled by RA receptors (RAR) and retinoid X receptors (RXR).



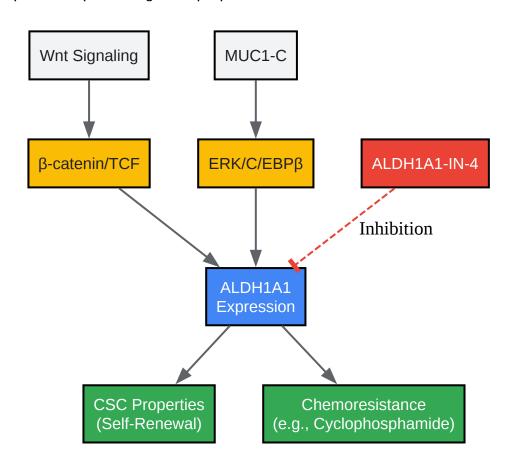
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Caption: Inhibition of the Retinoic Acid synthesis pathway by **ALDH1A1-IN-4**.



ALDH1A1-Mediated Chemoresistance and Stemness

High ALDH1A1 activity is a marker for cancer stem cells (CSCs) and contributes to drug resistance. Several upstream pathways, such as Wnt/β-catenin and MUC1-C, can induce ALDH1A1 expression, promoting CSC properties.



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Caption: Key pathways regulating ALDH1A1-mediated cancer stem cell properties.

Role in NF-κB Signaling and Immune Suppression

Recent studies have shown that ALDH1A1 activity can promote breast tumor progression by activating NF-kB signaling, leading to the secretion of granulocyte-macrophage colony-stimulating factor (GM-CSF) and subsequent expansion of myeloid-derived suppressor cells (MDSCs), which suppress T-cell immunity[13][14].





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Caption: ALDH1A1-mediated activation of NF-kB and immune suppression.

Experimental Protocols

The following section outlines generalized protocols for assessing the activity of ALDH1A1 inhibitors like **ALDH1A1-IN-4**.

In Vitro ALDH1A1 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified ALDH1A1. The activity is monitored by measuring the rate of NAD⁺ reduction to NADH, which results in an increase in absorbance at 340 nm.

Materials:

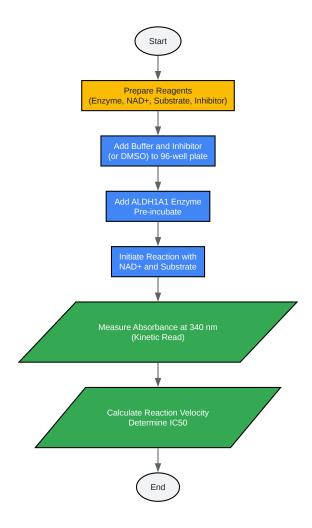
- Recombinant human ALDH1A1 enzyme
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
- NAD+ (Nicotinamide adenine dinucleotide)
- Aldehyde substrate (e.g., propionaldehyde or retinaldehyde)
- ALDH1A1-IN-4 (or other test compounds) dissolved in DMSO
- 96-well UV-transparent microplate
- Microplate reader capable of measuring absorbance at 340 nm

Methodology:

- Preparation: Prepare stock solutions of ALDH1A1, NAD+, substrate, and ALDH1A1-IN-4 at desired concentrations.
- Reaction Setup: In each well of the 96-well plate, add the assay buffer.



- Inhibitor Addition: Add varying concentrations of ALDH1A1-IN-4 (e.g., in a serial dilution) to the test wells. Add an equivalent volume of DMSO to the control wells.
- Enzyme Addition: Add the ALDH1A1 enzyme to all wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Reaction Initiation: Initiate the enzymatic reaction by adding the NAD⁺ and aldehyde substrate mixture to all wells.
- Measurement: Immediately begin monitoring the increase in absorbance at 340 nm every 30-60 seconds for 15-30 minutes using a microplate reader.
- Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.





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Caption: General workflow for an in vitro ALDH1A1 enzyme inhibition assay.

Cell-Based ALDH Activity Assay (ALDEFLUOR™ Assay)

This assay is used to identify and quantify the population of cells with high ALDH activity within a heterogeneous cell sample, often used as a marker for cancer stem cells.

Materials:

- ALDEFLUOR™ Assay Kit (containing the ALDH substrate BAAA and the specific ALDH inhibitor DEAB)
- Cancer cell lines of interest (e.g., MDA-MB-231)
- ALDH1A1-IN-4 or other test compounds
- Flow cytometer

Methodology:

- Cell Preparation: Harvest and wash cells, then resuspend them in ALDEFLUOR™ assay buffer to a concentration of 1x10⁶ cells/mL.
- Inhibitor Pre-treatment: Incubate the cells with various concentrations of ALDH1A1-IN-4 for a specified time (e.g., 1-2 hours).
- Staining: Prepare two tubes for each condition: one "test" sample and one "control" sample.
- Substrate Addition: Add the activated ALDEFLUOR™ substrate (BAAA) to the "test" samples.
- DEAB Control: Immediately add the ALDH inhibitor DEAB to the "control" samples. This
 provides a baseline for fluorescence.
- Incubation: Incubate all samples for 30-60 minutes at 37°C, protected from light.



- Flow Cytometry: Analyze the samples on a flow cytometer, using the green fluorescence channel (e.g., FITC).
- Data Analysis: Use the DEAB-treated control sample to set the gate for the ALDH-positive (ALDHbright) cell population. Quantify the percentage of ALDHbright cells in the test samples treated with ALDH1A1-IN-4 and compare it to the untreated control to determine the inhibitor's effect on cellular ALDH activity.

Conclusion

ALDH1A1-IN-4 is a potent and valuable chemical probe for studying the function of the ALDH1A1 enzyme. Its ability to selectively inhibit ALDH1A1 allows for the detailed investigation of this enzyme's role in retinoic acid signaling, cancer stem cell biology, and chemoresistance[1][6][9]. The data and protocols presented in this guide offer a foundational resource for researchers aiming to leverage **ALDH1A1-IN-4** in their studies to better understand ALDH1A1-related pathologies and develop novel therapeutic strategies targeting this crucial enzyme.

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